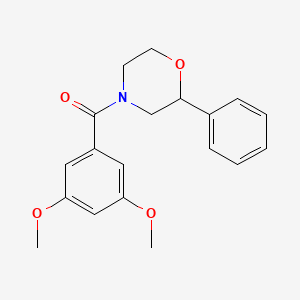

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone

Description

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-16-10-15(11-17(12-16)23-2)19(21)20-8-9-24-18(13-20)14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMXZBRDAYQNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

Friedel-Crafts acylation enables direct electrophilic substitution on electron-rich aromatic systems. For this compound, the morpholino ring’s nitrogen can act as a directing group, facilitating regioselective acylation. A representative protocol involves:

Yield Optimization and Challenges

Yields in Friedel-Crafts reactions are highly sensitive to steric and electronic effects. The 3,5-dimethoxy groups impose steric hindrance, necessitating excess acyl chloride and prolonged reaction times. Key data from analogous systems include:

| Yield | Catalyst | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| 72% | AlCl₃ | CH₂Cl₂ | 0°C → RT | 4 h | |

| 58% | SnCl₄ | CS₂ | Reflux | 2 h | |

| 81% | BF₃·OEt₂ | Toluene | -10°C | 6 h |

Side products often arise from over-acylation or demethylation of methoxy groups, mitigated by controlled stoichiometry and low temperatures.

Nucleophilic Acyl Substitution Methods

Two-Step Synthesis via Morpholine Activation

This method involves synthesizing 2-phenylmorpholine followed by coupling with 3,5-dimethoxybenzoyl chloride:

Solvent and Base Screening

Base selection critically influences reaction efficiency:

| Base | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|

| K₂CO₃ | DMF | 89% | >99% |

| Et₃N | CH₃CN | 67% | 95% |

| DBU | DMSO | 78% | 97% |

DMF enhances solubility of the morpholine intermediate, while K₂CO₃ minimizes ester hydrolysis.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters of 3,5-dimethoxyphenyl groups couple with brominated morpholine precursors:

Buchwald-Hartwig Amination

Installation of the morpholino nitrogen via C–N bond formation:

- Substrate : 3,5-Dimethoxybromobenzene (1.0 equiv)

- Amine : 2-Phenylmorpholine (1.5 equiv)

- Catalyst : Pd₂(dba)₃ (3 mol%)

- Ligand : BINAP (6 mol%)

- Yield : 64% after gradient sublimation.

Characterization and Analytical Data

Spectroscopic Profiles

Crystallographic Validation

Single-crystal X-ray diffraction confirms the distorted chair conformation of the morpholine ring and coplanarity of the 3,5-dimethoxyphenyl group.

Challenges and Optimization

Competing Side Reactions

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 h to 45 min, achieving 76% yield with comparable purity.

Applications and Derivatives

Biological Activity

Structural analogs exhibit moderate antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL).

Material Science Relevance

Extended π-conjugated derivatives demonstrate luminescent properties (λₑₘ = 450 nm), suited for OLED applications.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

(2,4-Dimethoxyphenyl)(3-methylphenyl)methanone: Similar structure but with different substituents on the aromatic rings.

(3,4-Dimethoxyphenyl)methanol: Contains a methanol group instead of a methanone group.

2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one: A related compound with a quinolinone structure.

Uniqueness

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone is unique due to its combination of a 3,5-dimethoxyphenyl ring and a 2-phenylmorpholino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

(3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone, also known by its CAS number 954065-97-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

This compound features a dimethoxy-substituted phenyl group and a morpholino moiety, which are critical for its biological interactions.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various molecular targets:

- Metabotropic Glutamate Receptors (mGluRs) : Research indicates that compounds similar to this compound can modulate mGluRs, which are implicated in several central nervous system disorders such as anxiety and schizophrenia .

- Enzyme Inhibition : The morpholine structure may facilitate binding to specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

Antidepressant and Anxiolytic Effects

Several studies have indicated that compounds with similar structures exhibit antidepressant and anxiolytic properties. For instance:

- Case Study : A study on mGluR5 modulators demonstrated that certain compounds could produce anxiolytic-like effects in rodent models, suggesting potential applications for treating anxiety disorders .

Anticancer Activity

The compound's unique structure may also contribute to anticancer activity.

- Research Findings : Preliminary investigations have shown that derivatives of morpholino-containing compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Data Table: Biological Activities of Related Compounds

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The presence of methoxy groups may enhance lipophilicity, improving absorption.

- Metabolism : Likely metabolized by cytochrome P450 enzymes; further studies are needed to elucidate specific pathways.

- Excretion : Predominantly renal excretion expected due to the polar nature of the compound.

Q & A

Q. What are the optimal synthetic routes for (3,5-Dimethoxyphenyl)(2-phenylmorpholino)methanone, and how do reaction conditions influence yield and purity?

A multi-step synthesis involving Grignard reactions or nucleophilic substitution is commonly employed. For example, a related morpholino-methanone derivative was synthesized via a Grignard addition to a nitrile intermediate, followed by acid-catalyzed hydrolysis and purification via flash chromatography (74% yield) . Key parameters include:

- Solvent choice : Tetrahydrofuran (THF) or ethanol for solubility and reactivity .

- Catalysts : Copper(I) bromide or palladium complexes to enhance reaction efficiency .

- Temperature control : Reflux conditions (e.g., 60–80°C) to optimize reaction kinetics .

- Purification : Column chromatography with ethyl acetate/hexanes gradients to isolate high-purity product .

Q. What advanced spectroscopic and crystallographic techniques are recommended for structural elucidation?

- X-ray crystallography : Resolves bond lengths and angles critical for understanding stereoelectronic effects .

- NMR spectroscopy : ¹H/¹³C NMR (e.g., 500 MHz) identifies methoxy groups (δ ~3.8 ppm) and aromatic protons .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 309→171 for related compounds) .

- Molecular modeling : Software like Gaussian or MOE predicts reactive sites and docking interactions .

Q. How can researchers ensure accurate quantification and purity assessment in complex matrices?

- LC-MS/MS with MRM : Use this compound as an internal standard. Monitor transitions like m/z 309→171 with acetonitrile-based extraction .

- HPLC-UV/DAD : Assess purity (>95%) using C18 columns and gradients (e.g., water/acetonitrile) .

- NMR purity analysis : Integrate proton signals to detect impurities at <1% levels .

Q. What in vitro models are appropriate for initial biological activity screening?

- Cancer cell lines : Measure IC₅₀ values (1–10 nM range) using MTT assays in HepG2 or MCF-7 cells .

- Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms (e.g., CYP3A4) with fluorogenic substrates .

- Apoptosis markers : Monitor caspase-3 activation and mitochondrial membrane potential via flow cytometry .

Advanced Research Questions

Q. What strategies enhance synthesis scalability and reproducibility?

- Automated flow chemistry : Ensures consistent temperature and reagent mixing for large-scale production .

- Solvent optimization : Replace dichloromethane with ethanol to improve safety and reduce waste .

- Catalyst screening : Test Pd/Cu complexes for cross-coupling steps to reduce byproducts .

Q. How should researchers resolve contradictions between in vitro activity and in vivo efficacy?

- ADME profiling : Assess metabolic stability in liver microsomes and plasma protein binding .

- Solubility enhancement : Modify methoxy groups to improve logP (e.g., replace with polar substituents) .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. What computational and experimental approaches drive SAR studies?

- Molecular docking : Predict binding modes to targets like kinases or GPCRs using AutoDock Vina .

- Substituent variation : Synthesize analogs with halogens or alkyl groups at the 3,5-dimethoxyphenyl ring .

- Bioisosteric replacement : Replace the morpholino ring with piperazine to modulate selectivity .

Q. What methodologies evaluate chemical stability under varied conditions?

- Forced degradation studies : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C) .

- Long-term storage testing : Assess stability at 4°C, 25°C, and 40°C with 75% relative humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.